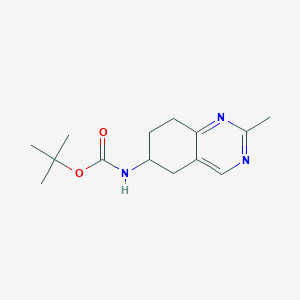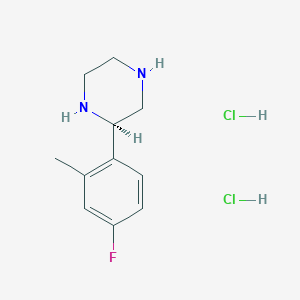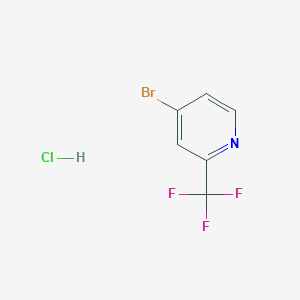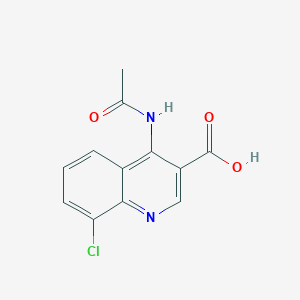![molecular formula C17H13FN2 B11855906 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole CAS No. 60656-06-6](/img/structure/B11855906.png)
1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorphenyl)-4,5-dihydro-1H-benzo[g]indazol ist eine heterocyclische Verbindung, die zur Indazol-Familie gehört. Indazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht. Das Vorhandensein einer Fluorphenylgruppe in dieser Verbindung verstärkt ihre chemischen Eigenschaften, was sie zu einem wertvollen Molekül in der medizinischen Chemie macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Fluorphenyl)-4,5-dihydro-1H-benzo[g]indazol beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Verwendung von Übergangsmetall-katalysierten Reaktionen. Beispielsweise kann eine Cu(OAc)2-katalysierte Reaktion verwendet werden, um die N-N-Bindung zu bilden, wobei Sauerstoff als das terminale Oxidationsmittel verwendet wird . Ein weiterer Ansatz beinhaltet die reduktive Cyclisierung von 2-Azidobenzaldehyden und Aminen ohne die Notwendigkeit eines Katalysators oder Lösungsmittels .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann optimierte Syntheseschemata beinhalten, um hohe Ausbeuten und minimale Nebenprodukte zu gewährleisten. Metallkatalysierte Synthese ist aufgrund ihrer Effizienz und der Fähigkeit, die gewünschte Verbindung in guten bis ausgezeichneten Ausbeuten zu produzieren, bevorzugt .
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(4-Fluorphenyl)-4,5-dihydro-1H-benzo[g]indazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Fluorphenylgruppe ermöglicht elektrophilen und nukleophilen Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Reagenzien wie Halogene, Nukleophile und Elektrophile werden unter kontrollierten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu defluorierten oder hydrierten Produkten führen kann.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorphenyl)-4,5-dihydro-1H-benzo[g]indazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und wird zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung wird auf ihr Potenzial als bioaktives Molekül mit Anwendungen in der Medikamentenentwicklung untersucht.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer für verschiedene Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Fluorphenyl)-4,5-dihydro-1H-benzo[g]indazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Fluorphenylgruppe verstärkt ihre Bindungsaffinität zu bestimmten Rezeptoren, was sie bei der Modulation biologischer Aktivitäten wirksam macht. Die Verbindung kann als Inhibitor oder Aktivator spezifischer Enzyme wirken und verschiedene biochemische Signalwege beeinflussen .
Ähnliche Verbindungen:
1H-Indazol: Eine Stammverbindung mit ähnlichen strukturellen Merkmalen, aber ohne die Fluorphenylgruppe.
2H-Indazol: Ein weiteres Isomer mit verschiedenen tautomeren Formen.
1-(4-Chlorphenyl)-4,5-dihydro-1H-benzo[g]indazol: Eine ähnliche Verbindung mit einer Chlorphenylgruppe anstelle einer Fluorphenylgruppe.
Einzigartigkeit: 1-(4-Fluorphenyl)-4,5-dihydro-1H-benzo[g]indazol ist aufgrund des Vorhandenseins der Fluorphenylgruppe einzigartig, die seine chemische Stabilität und biologische Aktivität verstärkt. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in der medizinischen Chemie und Medikamentenentwicklung .
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, making it effective in modulating biological activities. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1H-Indazole: A parent compound with similar structural features but lacking the fluorophenyl group.
2H-Indazole: Another isomer with different tautomeric forms.
1-(4-Chlorophenyl)-4,5-dihydro-1H-benzo[g]indazole: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness: 1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
60656-06-6 |
|---|---|
Molekularformel |
C17H13FN2 |
Molekulargewicht |
264.30 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-4,5-dihydrobenzo[g]indazole |
InChI |
InChI=1S/C17H13FN2/c18-14-7-9-15(10-8-14)20-17-13(11-19-20)6-5-12-3-1-2-4-16(12)17/h1-4,7-11H,5-6H2 |
InChI-Schlüssel |
OTCHVKAGRFQYOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C31)N(N=C2)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)

![Indeno[2,1-b]pyran, 4-methyl-2-(2-thienyl)-](/img/structure/B11855857.png)




![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)

![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)




